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Compound of Interest

Compound Name: 4,4-Difluoro-2-pentanone

Cat. No.: B15323066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-
Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of experimentally
derived public data, this document incorporates predicted spectroscopic values alongside
general principles of spectroscopic analysis for ketones. This guide aims to serve as a valuable
resource for the characterization and analysis of this compound in research and development
settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 4,4-
Difluoro-2-pentanone.

Chemical Shift (6, . Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-1 (CHs) ~2.2 Triplet ~1.5
H-3 (CH2) ~3.1 Triplet ~14
H-5 (CHs) ~1.7 Triplet ~19
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Note: Predicted data is based on computational models and should be confirmed by
experimental analysis.

3C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (6, ppm)

C-1 ~28

C-2 (C=0) ~205

C-3 ~45 (triplet due to C-F coupling)
C4 ~120 (triplet due to C-F coupling)
C-5 ~24 (triplet due to C-F coupling)

Note: Predicted data is based on computational models and should be confirmed by
experimental analysis. The carbonyl carbon (C-2) is expected to be in the typical range for
ketones (190-220 ppm). The carbons attached to fluorine (C-4 and C-5) and the adjacent
carbon (C-3) will exhibit splitting due to carbon-fluorine coupling.[1][2]

Infrared (IR) Spectroscopy Data

Expected Absorption for

Functional Group Absorption Range (cm~*) 4,4-Difluoro-2-pentanone
(cm™)

C=0 (Ketone) 1705-1725 ~1720 (strong)

C-H (sp3) 2850-3000 Present

C-F 1000-1400 Present (strong)

Note: The strong electron-withdrawing effect of the two fluorine atoms is expected to cause a
slight shift to a higher wavenumber for the C=0 stretch compared to a non-fluorinated ketone.

Mass Spectrometry Data
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lon miz Fragmentation Pathway
[M]*+ 122.11 Molecular lon

[M-CHs]* 107 o-cleavage

[CHsCOJ* 43 a-cleavage

[C2H2F2] 64 Cleavage of C3-C4 bond

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of
the compound (122.11 g/mol ).[1] Common fragmentation patterns for ketones include a-
cleavage on either side of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Difluoro-2-pentanone in a
suitable deuterated solvent (e.g., CDClIs, Acetone-ds) in an NMR tube to a final volume of
approximately 0.6 mL.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a
frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of
10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve
an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. A
broadband proton-decoupled pulse sequence is typically used. Due to the lower natural
abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)
are generally required.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts should be referenced to the residual solvent peak or an
internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

o Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer
over a typical range of 4000-400 cm™1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
and characteristic fragment ions to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
structural relationships of 4,4-Difluoro-2-pentanone.
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Data Acquisition & Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Molecular Structure
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Caption: Structure-Spectra Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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